molecular formula C10H8ClNO3S B12962235 7-Methoxyquinoline-3-sulfonyl chloride

7-Methoxyquinoline-3-sulfonyl chloride

Katalognummer: B12962235
Molekulargewicht: 257.69 g/mol
InChI-Schlüssel: HVJKKQPFLYSGRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxyquinoline-3-sulfonyl chloride is a chemical compound belonging to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a methoxy group at the 7th position and a sulfonyl chloride group at the 3rd position on the quinoline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinoline-3-sulfonyl chloride typically involves the introduction of the sulfonyl chloride group onto the quinoline ring. One common method is the reaction of 7-methoxyquinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3rd position. The reaction is usually carried out under controlled conditions to ensure the selective substitution at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Wirkmechanismus

The mechanism of action of 7-Methoxyquinoline-3-sulfonyl chloride and its derivatives involves the interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Methoxyquinoline-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Eigenschaften

Molekularformel

C10H8ClNO3S

Molekulargewicht

257.69 g/mol

IUPAC-Name

7-methoxyquinoline-3-sulfonyl chloride

InChI

InChI=1S/C10H8ClNO3S/c1-15-8-3-2-7-4-9(16(11,13)14)6-12-10(7)5-8/h2-6H,1H3

InChI-Schlüssel

HVJKKQPFLYSGRM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=NC=C(C=C2C=C1)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.